N-{1-[(3-methylphenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide
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Description
“N-{1-[(3-methylphenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide” is a chemical compound . It is related to piperidine derivatives, which are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
1. CNS Disorders Treatment
N-alkylation of sulfonamide moieties in arylsulfonamide derivatives of piperidines has been studied for developing selective 5-HT7 receptor ligands. This strategy has shown promise for multifunctional agents that can be used in the treatment of complex diseases affecting the central nervous system (CNS). Compounds with such structures have demonstrated antidepressant-like and pro-cognitive properties, suggesting their potential for treating CNS disorders (Canale et al., 2016).
2. Human Beta(3) Agonists
Novel (4-piperidin-1-yl)-phenyl sulfonamides have been prepared and evaluated for their activity on the human beta(3)-adrenergic receptor. These compounds show potential as potent full agonists at the beta(3) receptor with significant selectivity over beta(1) and beta(2) receptors, which could have implications in various therapeutic applications (Hu et al., 2001).
3. Antimicrobial Agents
The synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives has demonstrated significant antimicrobial activities against bacterial and fungal pathogens. This suggests their use in combating microbial infections, particularly in agriculture for protecting crops like tomatoes (Vinaya et al., 2009).
4. A3 Adenosine Receptor Agonists
Research into N6-[4-(substituted)sulfonamidophenylcarbamoyl]adenosine-5'-uronamides has yielded compounds with nanomolar affinity for the A3 adenosine receptor subtype. This indicates their potential as selective agonists for this receptor, which could be beneficial in various therapeutic areas (Baraldi et al., 2004).
5. Bioavailability in Drug Development
Compounds like 4-(phenylsulfonyl)piperidines, identified as high-affinity, selective 5-HT(2A) receptor antagonists, offer insights into enhancing bioavailability in drug development. This research addresses challenges in developing orally bioavailable, brain-penetrant drugs for neurological conditions (Fletcher et al., 2002).
properties
IUPAC Name |
N-[1-[(3-methylphenyl)methyl]piperidin-4-yl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2S/c1-13-3-2-4-14(11-13)12-18-9-7-15(8-10-18)17-21(19,20)16-5-6-16/h2-4,11,15-17H,5-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWDPZUCPJKDLAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCC(CC2)NS(=O)(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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